(S)-1-(tert-Butoxycarbonyl)-2-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid
Overview
Description
(S)-1-(tert-Butoxycarbonyl)-2-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid, also known as (S)-1-(t-Boc)-2-(3-FBz)pyrrolidine-2-carboxylic acid, is an organic compound used in various scientific applications. It is a versatile building block for organic synthesis and has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. This compound has also been used in the synthesis of peptides and peptidomimetics with potential therapeutic applications.
Scientific Research Applications
(S)-1-(t-Boc)-2-(3-FBz)pyrrolidine-2-carboxylic acid has been used in various scientific research applications, such as the synthesis of peptides and peptidomimetics. It has been used in the synthesis of peptides for use in drug discovery and development, as well as for the study of protein-protein interactions. In addition, this compound has been used in the synthesis of peptidomimetics, which are compounds that mimic the structure and activity of peptides. These compounds have potential applications in drug discovery and development, as well as in the study of protein-protein interactions.
Mechanism Of Action
The mechanism of action of (S)-1-(t-Boc)-2-(3-FBz)pyrrolidine-2-carboxylic acid is not fully understood. However, it is believed that the compound acts as a peptidomimetic, mimicking the structure and activity of peptides. This mimicking of peptides allows the compound to interact with proteins, leading to various biological effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of (S)-1-(t-Boc)-2-(3-FBz)pyrrolidine-2-carboxylic acid are not fully understood. However, the compound has been found to interact with certain proteins, leading to various biological effects. For example, the compound has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, the compound has been found to have an anti-inflammatory effect and has been used in the treatment of various inflammatory diseases.
Advantages And Limitations For Lab Experiments
The use of (S)-1-(t-Boc)-2-(3-FBz)pyrrolidine-2-carboxylic acid in lab experiments has several advantages. The compound is easy to synthesize and is relatively inexpensive. In addition, the compound is stable and can be stored for extended periods of time. However, there are some limitations to the use of this compound in lab experiments. For example, the compound has a relatively low solubility in water and other solvents, which can make it difficult to use in certain experiments. In addition, the compound has a low bioavailability, which means that it may not be suitable for use in certain biological experiments.
Future Directions
There are several possible future directions for (S)-1-(t-Boc)-2-(3-FBz)pyrrolidine-2-carboxylic acid. First, the compound could be used in the development of peptidomimetics with potential therapeutic applications. Second, the compound could be used in the development of new drugs and agrochemicals
properties
IUPAC Name |
(2S)-2-[(3-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO4/c1-16(2,3)23-15(22)19-9-5-8-17(19,14(20)21)11-12-6-4-7-13(18)10-12/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,20,21)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWFREFSRRIXOC-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC(=CC=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661586 | |
Record name | 1-(tert-Butoxycarbonyl)-2-[(3-fluorophenyl)methyl]-D-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(tert-Butoxycarbonyl)-2-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
1196886-62-0 | |
Record name | 1-(tert-Butoxycarbonyl)-2-[(3-fluorophenyl)methyl]-D-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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